molecular formula C17H14N2O3S B4539216 N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(3-methyl-2-thienyl)acrylamide

N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(3-methyl-2-thienyl)acrylamide

Cat. No. B4539216
M. Wt: 326.4 g/mol
InChI Key: CFFBZJJMAPSKBA-QPEQYQDCSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(1,3-Benzodioxol-5-ylmethyl)-2-cyano-3-(3-methyl-2-thienyl)acrylamide involves several key steps, including direct acylation reactions, condensation reactions under basic conditions, and specific modifications to incorporate various functional groups. For example, direct acylation reactions have been employed to synthesize N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which share a similar synthetic pathway with our compound of interest (Younes et al., 2020). Additionally, the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide demonstrates a condensation approach that could be adapted for the synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-2-cyano-3-(3-methyl-2-thienyl)acrylamide (Kariuki et al., 2022).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is crucial for understanding their reactivity and properties. X-ray crystallography has been a key technique for revealing the solid-state properties of these compounds. For example, the study of N-substituted derivatives of 3-(1,4-Benzodioxan-2-yl)-4-phenyl-1,2,4-triazole-5(4H)-thiones provides insights into how structural variations can impact the overall characteristics of similar compounds (Vardanyan et al., 2021).

Chemical Reactions and Properties

Acrylamide derivatives participate in a variety of chemical reactions, leading to numerous applications. The colorimetric sensing of fluoride anions by certain benzamide derivatives highlights the reactive nature and potential application areas of these compounds (Younes et al., 2020). Additionally, the synthesis of 3,3-Bis(alkylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl) acrylic acid derivatives showcases the diversity of chemical reactions that can be employed to modify and create new compounds with interesting properties (Dölling et al., 1991).

Physical Properties Analysis

The physical properties of N-(1,3-Benzodioxol-5-ylmethyl)-2-cyano-3-(3-methyl-2-thienyl)acrylamide, such as solubility, melting point, and stability, are influenced by its molecular structure. Studies on similar compounds, like the synthesis and characterization of N-(2-acetylbenzofuran-3-yl)acrylamide monomer, provide valuable data on how the structure affects these physical properties (Barım & Akman, 2019).

Chemical Properties Analysis

The chemical properties of acrylamide derivatives are largely defined by their reactivity towards other chemicals, stability under various conditions, and potential for forming polymers or other complex molecules. For instance, the controlled radical polymerization of an acrylamide containing l-Phenylalanine moiety via RAFT illustrates the potential for creating polymers with specific characteristics and applications (Mori et al., 2005).

properties

IUPAC Name

(Z)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-11-4-5-23-16(11)7-13(8-18)17(20)19-9-12-2-3-14-15(6-12)22-10-21-14/h2-7H,9-10H2,1H3,(H,19,20)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFBZJJMAPSKBA-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C(C#N)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C(/C#N)\C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(3-methyl-2-thienyl)acrylamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(3-methyl-2-thienyl)acrylamide
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(3-methyl-2-thienyl)acrylamide
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(3-methyl-2-thienyl)acrylamide
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(3-methyl-2-thienyl)acrylamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(3-methyl-2-thienyl)acrylamide

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